TR-14035

描述

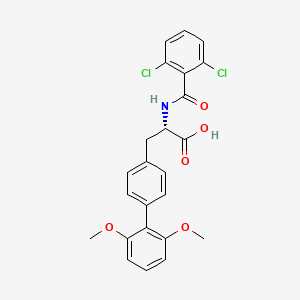

(S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid, also known as (S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid, is a useful research compound. Its molecular formula is C24H21Cl2NO5 and its molecular weight is 474.3 g/mol. The purity is usually >98% (or refer to the Certificate of Analysis).

The exact mass of the compound (S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid is 473.0797 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BenchChem offers high-quality (S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

整合素α4β7和α4β1拮抗剂

TR-14035是整合素受体α4β7和α4β1的有效拮抗剂,其IC50值分别为7 nM和87 nM 。这些整合素参与白细胞与内皮细胞的粘附,这是炎症反应中的关键步骤。通过抑制这些相互作用,this compound在治疗各种炎症和自身免疫性疾病(如炎症性肠病、哮喘、多发性硬化症和类风湿性关节炎)中具有潜在的应用价值。

肝胆运输系统

This compound已被证明可以选择性地蓄积在肝脏中,主要以原型药物的形式通过胆汁排泄 。该化合物通过饱和机制被大鼠和人肝细胞摄取,其摄取是由有机阴离子转运多肽OATP1B1和OATP1B3介导的。这表明this compound可用于研究肝胆运输机制以及这些转运蛋白在药物代谢中的作用。

药代动力学和基因多态性

This compound的药代动力学可能受基因多态性的影响,尤其是OATP1B1转运蛋白 。OATP1B1的一个变体,称为OATP1B115,与OATP1B11a变体相比,this compound的转运量降低。这表明this compound可以作为一种工具来研究遗传变异对药物药代动力学和个性化医疗方法的影响。

细胞粘附抑制

This compound抑制HEK 293细胞与骨桥蛋白形式的结合,骨桥蛋白形式参与细胞粘附过程 。这种特性可在研究中用于理解细胞粘附的机制,并开发防止病理性粘附事件的新策略。

口服生物利用度

该化合物具有口服生物利用度,这对其潜在的治疗应用具有重大优势 。这一特点也使this compound成为口服药物递送研究中一种有价值的化合物,其重点是提高治疗剂的生物利用度。

过敏性哮喘模型

在棕色挪威大鼠过敏性哮喘模型中,腹腔注射this compound可显著降低对5-羟色胺(5-HT)的气道高反应性 。这表明this compound可作为一种药理学工具在临床前研究中用于探索过敏性哮喘的新治疗方法。

抗粘附治疗

This compound阻断表达人α4β7或小鼠肠系膜淋巴结淋巴细胞的细胞与MAdCAM-Ig的粘附,MAdCAM-Ig是一种参与白细胞迁移的粘附分子 。这表明它在开发抗粘附疗法方面的潜在应用价值,这些疗法适用于白细胞迁移导致疾病病理的疾病。

炎症和自身免疫性疾病研究

鉴于其在调节整合素介导的细胞粘附中的作用,this compound是研究炎症和自身免疫性疾病潜在机制的有希望的候选药物 。它可以用来解析这些疾病中涉及的通路,并筛选新的治疗靶点。

作用机制

Target of Action

TR-14035 is a dual antagonist for the α4β7 and α4β1 integrins . These integrins are expressed on leukocytes and play a crucial role in the firm adhesion of leukocytes to the endothelium, necessary for the subsequent transendothelial migration through the vessel wall .

Mode of Action

This compound interacts with its targets, the α4β7 and α4β1 integrins, by blocking their function. Specifically, it has been shown to block the adhesion of RPMI-8866 cells to MAdCAM-Ig by 100% at 1 μM, with an approximate IC50 of 0.01 μM .

Biochemical Pathways

The α4β7 and α4β1 integrins are key regulators of physiological and pathological responses in inflammation and autoimmune diseases . By antagonizing these integrins, this compound can potentially disrupt the pathways that lead to these conditions, thereby exerting its therapeutic effects.

Pharmacokinetics

This compound has been shown to have moderate oral bioavailability, with values of 17.1% and 13.2% in rats and dogs, respectively, at an oral dose of 10 mg/kg . It has a high plasma clearance rate, leading to terminal elimination half-lives of 0.28 hours in rats and 0.81 hours in dogs . These pharmacokinetic properties influence the compound’s bioavailability and overall therapeutic potential.

Result of Action

In vivo studies have shown that this compound can significantly decrease airway hyper-responsiveness to 5-hydroxytryptamine (5-HT) in an experimental model of allergic asthma in Brown Norway rats . This suggests that the compound’s action on its targets can lead to tangible physiological effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic polymorphisms of OATP1B1, which is partly responsible for the accumulation of this compound into hepatocytes, may cause interindividual variability in the pharmacokinetics of this compound .

属性

IUPAC Name |

(2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-(2,6-dimethoxyphenyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21Cl2NO5/c1-31-19-7-4-8-20(32-2)21(19)15-11-9-14(10-12-15)13-18(24(29)30)27-23(28)22-16(25)5-3-6-17(22)26/h3-12,18H,13H2,1-2H3,(H,27,28)(H,29,30)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSJLVGDSNWQBI-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)C3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC=C1)OC)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)C3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001026007 | |

| Record name | (alphaS)-alpha-[(2,6-Dichlorobenzoyl)amino]-2′,6′-dimethoxy[1,1′-biphenyl]-4-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232271-19-1 | |

| Record name | (αS)-α-[(2,6-Dichlorobenzoyl)amino]-2′,6′-dimethoxy[1,1′-biphenyl]-4-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=232271-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TR14035 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232271191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (alphaS)-alpha-[(2,6-Dichlorobenzoyl)amino]-2′,6′-dimethoxy[1,1′-biphenyl]-4-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TR-14035 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW585PBD7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1682918.png)

![9-acetyl-6,9,11-trihydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1682927.png)